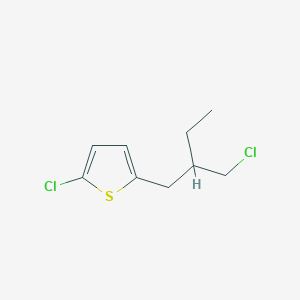
5-((Methylsulfonyl)methyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylsulfonyl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidin-2-one derivatives, including 5-((Methylsulfonyl)methyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation in a chemical paste medium. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application .
Chemical Reactions Analysis
Types of Reactions
5-((Methylsulfonyl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, palladium-catalyzed N-arylation reactions require aryl bromides, phosphine ligands, and bases in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
Scientific Research Applications
5-((Methylsulfonyl)methyl)oxazolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((Methylsulfonyl)methyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved tolerability.
Uniqueness
5-((Methylsulfonyl)methyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives. Its methylsulfonylmethyl group may influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C5H9NO4S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)3-4-2-6-5(7)10-4/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
CWYIHSFAFGCXGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CNC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)

![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)


![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)


![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)



